Tetrahydrofuran-3-ylacetyl chloride

Description

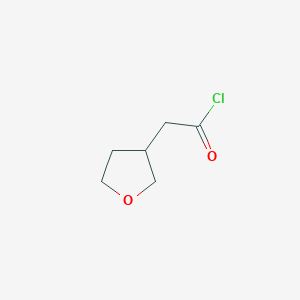

Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-3-yl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFMRVSWUCYNRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Tetrahydrofuran-3-ylacetyl chloride

Strategic Building Block in Medicinal Chemistry

Executive Summary

Tetrahydrofuran-3-ylacetyl chloride (CAS: 117422-88-5) is a critical acylating agent used primarily in the synthesis of pharmaceutical candidates. It serves as the electrophilic source of the tetrahydrofuran-3-yl moiety, a bioisostere often employed to modulate lipophilicity (LogP) and metabolic stability in drug design. Unlike its 2-substituted isomer, the 3-substituted tetrahydrofuran ring offers a distinct vector for hydrogen bonding and reduced steric clash at the receptor binding site, making it a valuable scaffold in kinase inhibitors and GPCR ligands.

This guide details the chemical properties, synthesis, and handling of this moisture-sensitive intermediate, providing researchers with a self-validating protocol for its in situ generation and use.

Chemical Identity & Structural Dynamics[1]

The molecule consists of a saturated five-membered oxygen heterocycle (tetrahydrofuran) substituted at the C3 position with an acetyl chloride group.

-

IUPAC Name: 2-(Tetrahydrofuran-3-yl)acetyl chloride

-

Molecular Formula: C₆H₉ClO₂

-

Molecular Weight: 148.59 g/mol

-

Chiral Center: The C3 carbon is chiral. The reagent is typically supplied as a racemate, though enantiopure forms ((R)- or (S)-) can be derived from the corresponding chiral acids.

Structural Visualization

The following diagram illustrates the core connectivity and the reactive electrophilic center.

Figure 1: Structural decomposition of this compound highlighting the reactive acyl chloride terminus.

Physicochemical Properties[2][3][4][5][6][7][8]

Due to its high reactivity and tendency to hydrolyze, this compound is often generated and used immediately. However, the following properties define its behavior:

| Property | Value / Description | Note |

| CAS Number | 117422-88-5 | Specific to the acid chloride. |

| Precursor CAS | 138498-97-2 | Tetrahydrofuran-3-ylacetic acid.[1] |

| Physical State | Colorless to pale yellow liquid | Pungent odor (HCl evolution). |

| Boiling Point | ~85–90 °C at 10 mmHg (Predicted) | Decomposes at atmospheric pressure. |

| Density | ~1.18 g/cm³ (Predicted) | Heavier than water. |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols. |

| Stability | Moisture Sensitive | Hydrolyzes to parent acid + HCl. |

Synthesis & Production Protocol

Objective: Convert Tetrahydrofuran-3-ylacetic acid to this compound. Method: Oxalyl Chloride mediated chlorination with DMF catalysis.

Why this method?

While Thionyl Chloride (

Step-by-Step Methodology

-

Setup:

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Fit with a rubber septum and a nitrogen balloon (or Schlenk line).

-

Safety: Perform all operations in a fume hood. The reaction generates carbon monoxide and HCl gas.

-

-

Dissolution:

-

Charge the RBF with Tetrahydrofuran-3-ylacetic acid (1.0 eq, e.g., 1.30 g, 10 mmol).

-

Add anhydrous Dichloromethane (DCM) (20 mL, 0.5 M concentration).

-

Add a catalytic amount of DMF (2 drops, ~0.05 eq).

-

-

Chlorination:

-

Cool the solution to 0 °C (ice bath).

-

Add Oxalyl Chloride (1.2 eq, 1.03 mL) dropwise via syringe over 10 minutes. Note: Vigorous bubbling (gas evolution) will occur.

-

-

Reaction & Monitoring:

-

Allow the mixture to warm to room temperature (20–25 °C).

-

Stir for 2 hours.

-

Validation (TLC/IR): Aliquot 50 µL into MeOH (quench to methyl ester). Check TLC against the starting acid. The acid spot should disappear. Alternatively, IR will show a shift from the broad -OH stretch to a sharp C=O stretch at ~1800 cm⁻¹.

-

-

Workup:

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.

-

Crucial: Co-evaporate with anhydrous toluene (

mL) to remove trace HCl. -

Result: The residue is the crude acid chloride, ready for immediate coupling.

-

Reactivity & Synthetic Utility[10][11]

The acid chloride is a "hard" electrophile, reacting rapidly with nucleophiles.

Reaction Workflow Diagram

Figure 2: Synthetic pathways originating from the acid precursor.

Key Applications

-

Amide Coupling: Used to attach the THF ring to amine-bearing pharmacophores. The THF ring improves water solubility compared to carbocyclic analogs (e.g., cyclopentane) while maintaining metabolic stability better than linear ethers.

-

Kinase Inhibition: The THF-3-yl motif is often found in the solvent-exposed regions of kinase inhibitors, where the ether oxygen can accept a hydrogen bond from the enzyme backbone or water network.

Safety & Handling Protocols

-

Hazards: Causes severe skin burns and eye damage (H314). Reacts with water to release toxic gas (HCl).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. If stored for long periods, reseal with Parafilm and keep in a desiccator.

-

Spill Management: Do not use water. Neutralize with sodium bicarbonate or lime. Absorb with dry sand or vermiculite.

References

-

Chemical Identity & CAS: this compound (CAS 117422-88-5).[2] ChemSrc. Retrieved from [Link]

- Synthetic Methodology (General Acyl Chloride Formation): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for Oxalyl Chloride mechanism).

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of Tetrahydrofuran-3-ylacetyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrofuran-3-ylacetyl chloride, a key intermediate in numerous synthetic pathways, possesses a unique molecular architecture that dictates its behavior in various solvent systems. This guide provides an in-depth exploration of the theoretical and practical aspects of its solubility in common organic solvents. As a highly reactive acyl chloride, traditional solubility assessments must be approached with a nuanced understanding of its chemical instability, particularly in protic media. This document moves beyond a simple tabulation of solubility data, offering a framework for predicting solubility, designing robust experimental protocols for its determination, and ensuring the integrity of results through careful consideration of the compound's reactivity.

Introduction: The Duality of Reactivity and Solubility

This compound is a bifunctional molecule featuring a reactive acyl chloride group and a polar cyclic ether moiety. This structural duality governs its solubility profile, making it a fascinating case study for understanding the interplay between a molecule's functional groups and its interaction with the surrounding solvent environment. The high reactivity of the acyl chloride functional group, while synthetically useful, presents significant challenges for accurate solubility determination.[1][2][3] This guide, therefore, emphasizes a proactive approach to solvent selection and experimental design, enabling researchers to harness the synthetic potential of this intermediate while mitigating the risks associated with its inherent instability.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." For this compound, this principle is nuanced by the competing influences of its polar and reactive functionalities.

The Role of Molecular Structure

The key structural features influencing the solubility of this compound are:

-

The Acyl Chloride Group (-COCl): This group is highly polar due to the electronegativity difference between the carbonyl oxygen, chlorine, and the carbonyl carbon.[2] It is a strong hydrogen bond acceptor at the oxygen atom.

-

The Tetrahydrofuran (THF) Moiety: The cyclic ether introduces a significant polar component to the molecule. The oxygen atom in the THF ring is a Lewis base and a hydrogen bond acceptor.[4][5]

-

The Acetyl Linker (-CH2-): This nonpolar hydrocarbon linker contributes to the overall size and van der Waals interactions of the molecule.

Solvent Classification and Predicted Solubility

A systematic approach to predicting solubility involves classifying solvents based on their polarity and their ability to act as hydrogen bond donors or acceptors.

| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Low to Moderate | While the acetyl linker and parts of the THF ring can interact via van der Waals forces, the highly polar acyl chloride and ether functionalities will have limited favorable interactions with nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | High | These solvents can effectively solvate the polar acyl chloride and THF moieties through dipole-dipole interactions without the risk of reaction. THF, being the parent ether, is expected to be an excellent solvent. |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Reactive - Do Not Use for Dissolution | These solvents will react exothermically and often vigorously with the acyl chloride group, leading to hydrolysis or alcoholysis.[1][2][6] The concept of "solubility" is not applicable here as the compound is consumed in a chemical reaction. |

Reactivity: The Overriding Consideration

The primary challenge in working with this compound is its high reactivity, which must be managed to obtain meaningful solubility data and to ensure safety.

Incompatibility with Protic Solvents

Acyl chlorides react readily with any source of active protons. This includes:

-

Water: Hydrolysis to the corresponding carboxylic acid (Tetrahydrofuran-3-ylacetic acid) and hydrochloric acid.[2][6] This reaction is typically rapid and exothermic.

-

Alcohols: Alcoholysis to form the corresponding ester and hydrochloric acid.[7]

-

Amines: Aminolysis to form the corresponding amide and hydrochloric acid.[3][7]

Therefore, it is critical to use anhydrous (dry) solvents and to work under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

Visualizing the Reaction Pathway

The reaction with protic nucleophiles proceeds via a nucleophilic addition-elimination mechanism.

Caption: Nucleophilic Addition-Elimination Mechanism.

Experimental Determination of Solubility: A Rigorous Approach

Given the absence of published data, researchers must determine the solubility of this compound experimentally. The following protocols are designed to yield reliable and reproducible results.

Materials and Reagents

-

This compound (ensure high purity)

-

Anhydrous organic solvents (procure from a reputable supplier and handle under inert atmosphere)

-

Inert gas (Nitrogen or Argon)

-

Oven-dried glassware

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Gas-tight syringes

Workflow for Solubility Determination

Caption: Experimental Workflow for Solubility Determination.

Step-by-Step Protocol: Equilibrium Solubility Method

-

Preparation: Oven-dry all glassware (vials, syringes, etc.) and cool under a stream of inert gas.

-

Solvent Dispensing: In a glovebox or under a positive pressure of inert gas, dispense a precise volume (e.g., 5.0 mL) of the chosen anhydrous solvent into a tared vial containing a magnetic stir bar. Seal the vial with a septum cap.

-

Initial Solute Addition: Weigh a small amount (e.g., 10 mg) of this compound and add it to the solvent.

-

Equilibration: Place the vial on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Stir the mixture vigorously for a predetermined time to ensure equilibrium is reached (e.g., 24 hours).

-

Observation and Iteration: After the equilibration period, visually inspect the vial for any undissolved solid. If the solid has completely dissolved, add another accurately weighed portion of the solute and repeat the equilibration step. Continue this process until a small amount of solid remains undissolved, indicating a saturated solution.

-

Quantification of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume or weight of the clear supernatant using a gas-tight syringe.

-

Dispense the supernatant into a pre-weighed vial.

-

Remove the solvent under a stream of inert gas or in a vacuum desiccator. .

-

Weigh the vial containing the non-volatile solute residue.

-

-

Calculation: Calculate the solubility using the mass of the residue and the volume/mass of the supernatant withdrawn.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: Vapors are irritating to the eyes and respiratory system.

-

Moisture Sensitive: Reacts with water to produce corrosive HCl gas.[2]

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

References

- Vertex AI Search, query: "Diphenylchloromethane acyl chloride - Solubility of Things", accessed February 15, 2026.

-

Tuttee Academy. (2021, July 19). AS/A-Level Chemistry - Acyl Chloride. [Link]

-

Clark, J. (2004, modified December 2015). an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

-

Wikipedia. Tetrahydrofuran. [Link]

-

Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids. [Link]

-

The Student Room. (2023, January 23). solubility of carbonyl compounds and acyl chlorides. [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

-

Greenfield Global. (2015, August 18). SAFETY DATA SHEET - Tetrahydrofuran, Stabilized. [Link]

-

ResearchGate. Does Tetrahydrofuran (THF) Behave like a Solvent or a Reactant in the Photolysis of Thionyl Chloride (Cl2SO) in Cyclohexane? A Transient Infrared Difference Study. [Link]

-

PubMed. (2018, June 21). Does Tetrahydrofuran (THF) Behave like a Solvent or a Reactant in the Photolysis of Thionyl Chloride (Cl2SO) in Cyclohexane? A Transient Infrared Difference Study. [Link]

-

Organic-Chemistry.org. Tetrahydrofuran (THF) - Common Organic Chemistry. [Link]

-

ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

-

Reddit. (2022, August 30). THF insoluble with acidic aqueous layer? : r/OrganicChemistry. [Link]

-

NIST WebBook. Tetrahydrofurfuryl chloride. [Link]

-

Oreate AI Blog. (2025, December 31). The Role of THF in Chemical Reactions: A Closer Look. [Link]

-

Scribd. (2020, August 9). Solvents | PDF | Tetrahydrofuran. [Link]

-

Reddit. (2019, May 9). [A level chemistry] testing for an acyl chloride : r/HomeworkHelp. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. [Link]

-

Science.gov. tetrahydrofuran thf solvent: Topics by Science.gov. [Link]

Sources

- 1. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. Tetrahydrofuran | Fisher Scientific [fishersci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. savemyexams.com [savemyexams.com]

An In-depth Technical Guide on the Thermodynamic Stability of Tetrahydrofuran-3-ylacetyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrofuran-3-ylacetyl chloride is a key building block in the synthesis of numerous pharmaceutical compounds. As with many reactive chemical species, a thorough understanding of its thermodynamic stability is paramount for safe handling, storage, and process optimization.[1] This guide provides a comprehensive overview of the factors influencing the stability of this compound, potential decomposition pathways, and robust methodologies for its experimental evaluation. By integrating theoretical principles with practical, field-proven insights, this document serves as an essential resource for professionals in drug development and chemical synthesis.

Introduction: The Significance of Stability in Drug Development

In the intricate landscape of pharmaceutical development, the stability of intermediates and active pharmaceutical ingredients (APIs) is a critical quality attribute. This compound, a versatile reagent, is often employed in the construction of complex molecular architectures. However, its bifunctional nature, possessing both a reactive acyl chloride and a cyclic ether moiety, presents unique stability challenges. An unstable intermediate can lead to inconsistent reaction yields, the formation of undesirable byproducts, and, in worst-case scenarios, hazardous runaway reactions.[2][3] Therefore, a proactive and in-depth assessment of its thermodynamic stability is not merely a matter of procedural diligence but a cornerstone of safe and efficient drug development.

Core Thermodynamic Principles and Structural Considerations

The thermodynamic stability of a molecule is intrinsically linked to its structure.[1] For this compound, two key functional groups dictate its reactivity and potential for decomposition: the acyl chloride and the tetrahydrofuran (THF) ring.

-

The Acyl Chloride Moiety: Acyl chlorides are inherently reactive electrophiles. Their stability is primarily threatened by nucleophilic attack, most commonly by water (hydrolysis), leading to the formation of the corresponding carboxylic acid and hydrochloric acid.[4][5] This reaction is often exothermic and can be autocatalytic due to the generation of HCl.

-

The Tetrahydrofuran Ring: While generally considered a stable cyclic ether, the THF ring is susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases, or at elevated temperatures.[6][7][8] Ring-opening can lead to a variety of linear byproducts, significantly impacting the purity and integrity of the desired compound.

The interplay between these two functional groups, and their proximity within the same molecule, necessitates a careful evaluation of potential intramolecular interactions that could influence decomposition pathways.

Potential Decomposition Pathways

A comprehensive understanding of potential degradation routes is essential for developing effective control strategies. For this compound, the following pathways are of primary concern:

-

Hydrolysis: This is the most common degradation pathway for acyl chlorides. The presence of even trace amounts of moisture can initiate the conversion to Tetrahydrofuran-3-ylacetic acid and HCl.[4][5] The generated HCl can then potentially catalyze the degradation of the THF ring.

-

Thermal Decomposition: At elevated temperatures, acyl chlorides can undergo decarbonylation to yield the corresponding alkyl chloride. Furthermore, the THF moiety itself can undergo thermal degradation through various mechanisms, including ring cleavage.[9][10][11]

-

Ring Opening: Catalyzed by acid (including the HCl generated from hydrolysis) or other impurities, the THF ring can open. This can lead to the formation of various chlorinated and hydroxylated linear butanes.

Below is a diagram illustrating the primary decomposition pathways.

Caption: Primary decomposition pathways of this compound.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is crucial for a thorough stability assessment. The following techniques provide complementary information on the thermal behavior of this compound.[1][2][3]

Calorimetric Studies

Calorimetry is a powerful tool for measuring the heat evolved or absorbed during a chemical process, providing direct insights into the energetic potential of decomposition reactions.[2][12]

-

Differential Scanning Calorimetry (DSC): DSC is an excellent screening tool to determine the onset temperature of thermal decomposition and to quantify the energy released. A sharp exotherm at a relatively low temperature would indicate a significant thermal hazard.[3][13]

-

Adiabatic Calorimetry: For a more detailed investigation of runaway reaction potential, adiabatic calorimetry, such as using an Accelerating Rate Calorimeter (ARC), is recommended.[3][14] This technique mimics a worst-case scenario where the heat generated by the reaction cannot be dissipated to the surroundings.

Table 1: Hypothetical Calorimetric Data for this compound

| Parameter | Value | Significance |

| DSC Onset Temperature | 120 °C | Indicates the temperature at which significant decomposition begins. |

| DSC Heat of Decomposition | -250 J/g | A significant exothermic event, warranting careful thermal management. |

| ARC Self-Heating Rate | > 0.02 °C/min at 100 °C | Suggests the potential for a runaway reaction under adiabatic conditions. |

Isothermal and Forced Degradation Studies

These studies involve subjecting the compound to specific stress conditions (e.g., elevated temperature, humidity, presence of impurities) over time and then analyzing for degradation products.

Experimental Protocol: Isothermal Stress Study

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into several clean, dry vials.

-

Stress Conditions: Place the vials in a controlled temperature oven at a series of temperatures below the DSC onset (e.g., 60 °C, 80 °C, 100 °C). For humidity stress, place vials in a desiccator with a saturated salt solution to maintain a constant relative humidity.

-

Time Points: Remove vials at predetermined time points (e.g., 1, 3, 7, 14 days).

-

Sample Analysis: Quench the reaction by dissolving the sample in a suitable aprotic solvent. Analyze the resulting solution by a validated analytical method (e.g., HPLC-UV, GC-MS) to identify and quantify the parent compound and any degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Caption: Workflow for an isothermal stress study.

Handling and Storage Recommendations

Based on the inherent reactivity of the acyl chloride and the potential for THF ring instability, the following handling and storage procedures are recommended to ensure the long-term stability of this compound:

-

Moisture Exclusion: Strict exclusion of moisture is the most critical factor.[4][15] Handle the compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box or with Schlenk techniques.[5][15]

-

Temperature Control: Store at low temperatures (e.g., 2-8 °C) to minimize the rate of any potential decomposition reactions.[5][16] Avoid exposure to high temperatures during handling and processing.

-

Inert Containers: Use glass or other inert containers with tightly sealing, moisture-proof caps.[5][15] Ensure containers are properly grounded to prevent static discharge.[16]

-

Avoid Incompatibilities: Keep away from water, alcohols, strong bases, and oxidizing agents.[4][17]

-

Small Working Quantities: To maintain the integrity of the bulk material, it is advisable to transfer smaller, working quantities into separate containers for routine use.[15]

Conclusion

The thermodynamic stability of this compound is a multifaceted issue governed by the reactivity of its acyl chloride and tetrahydrofuran functionalities. A comprehensive understanding of its potential decomposition pathways, coupled with rigorous experimental evaluation using techniques such as calorimetry and stress studies, is essential for ensuring its safe and effective use in drug development. By adhering to strict handling and storage protocols that mitigate exposure to moisture, heat, and incompatible materials, the integrity of this valuable synthetic intermediate can be preserved.

References

- Prime Process Safety Center. (n.d.). Calorimetric Studies.

- Mary Kay O'Connor Process Safety Center. (n.d.). Reactive Chemicals.

- Al-Balbissi, A. H. (n.d.). A systematic approach to reactive chemical analysis. IChemE.

- Prime Process Safety Center. (n.d.). Reaction Calorimetry.

- Fisher, H. G. (2025). Characterize Reactive Chemicals with Calorimetry. ResearchGate.

- Lifshitz, A., & Ben-Hamou, H. (n.d.). Thermal reactions of cyclic ethers at high temperatures. 1. Pyrolysis of ethylene oxide behind reflected shocks. The Journal of Physical Chemistry.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.

- Sciencemadness Wiki. (2024, January 8). Acetyl chloride.

- DTIC. (n.d.). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers.

- US Hazmat Rentals. (n.d.). Acetyl chloride Chemical Storage Specifications.

- Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability.

- Chemos GmbH&Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.

- Puglisi, A., & Samperi, F. (n.d.). Thermal Decomposition Processes in Aromatic Polycarbonates Investigated by Mass Spectrometry. Macromolecules.

- Erickson, K. L. (n.d.). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.

- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans.

- Google Patents. (n.d.). Synthesis of tetrahydrofuran.

- Wolfe, J. P., & Hay, M. B. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.

- Shaw, D. E. (n.d.). Stereoselective Tetrahydrofuran Synthesis. Nottingham ePrints.

- Wikipedia. (n.d.). Thermal decomposition.

- Yus, M., & Foubelo, F. (n.d.). Pathways for decomposition of THF by organolithiums: the role of HMPA. RSC Publishing.

- Eawag-BBD. (1997, December 4). Tetrahydrofuran Degradation Pathway.

- Yus, M., & Foubelo, F. (2002, February). Pathways for decomposition of THF by organolithiums: The role of HMPA. ResearchGate.

- BenchChem. (2025). Technical Support Center: Minimizing Thermal Decomposition in Tetrahydrofuran Derivative Synthesis.

- National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. NIST WebBook.

- ResearchGate. (2025, August 6). Thermodynamic Properties of Tetrahydrofuran Clathrate Hydrates.

- ResearchGate. (n.d.). Synthesis of chiral tetrahydrofuran derivatives.

- PubMed. (2018, June 21). Does Tetrahydrofuran (THF) Behave like a Solvent or a Reactant in the Photolysis of Thionyl Chloride (Cl2SO) in Cyclohexane? A Transient Infrared Difference Study.

- Wikipedia. (n.d.). Tetrahydrofuran (data page).

- Bazanov, M. I., et al. (n.d.). THERMODYNAMIC PROPERTIES OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS CHLORINE DERIVATIVES IN ORGANIC SOLVENTS.

- National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. NIST WebBook.

Sources

- 1. psc.tamu.edu [psc.tamu.edu]

- 2. Calorimetric Studies - Prime Process Safety Center [primeprocesssafety.com]

- 3. icheme.org [icheme.org]

- 4. nj.gov [nj.gov]

- 5. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. Pathways for decomposition of THF by organolithiums: the role of HMPA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 12. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]

- 13. osti.gov [osti.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. chemos.de [chemos.de]

- 17. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]

An In-depth Technical Guide to Tetrahydrofuran-3-ylacetyl chloride (CAS 14719-09-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrofuran-3-ylacetyl chloride (CAS 14719-09-6) is a reactive acyl chloride building block of significant interest in medicinal chemistry and drug development. Its strained five-membered heterocyclic ring, the tetrahydrofuran (THF) moiety, is a prevalent structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The incorporation of the THF ring can impart favorable pharmacokinetic properties, including enhanced solubility and metabolic stability. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, chemical properties, key reactions, and applications in pharmaceutical research, with a strong emphasis on safety and handling.

Chemical Properties and Characterization

| Property | Value | Source |

| CAS Number | 14719-09-6 | N/A |

| Molecular Formula | C₆H₉ClO₂ | N/A |

| Molecular Weight | 148.59 g/mol | N/A |

| Appearance | Expected to be a liquid | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

Characterization of this compound would typically involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of the tetrahydrofuran and acetyl chloride moieties.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1820 cm⁻¹ would be indicative of the C=O stretch of the acyl chloride.

-

Mass Spectrometry (MS): This technique would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the reaction of its corresponding carboxylic acid, (Tetrahydrofuran-3-yl)acetic acid, with a chlorinating agent. Standard reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][3]

Conceptual Synthesis Workflow

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Synthesis from (Tetrahydrofuran-3-yl)acetic acid using Oxalyl Chloride

This protocol is a representative procedure for the conversion of a carboxylic acid to its corresponding acyl chloride.[4]

Materials:

-

(Tetrahydrofuran-3-yl)acetic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a solution of (Tetrahydrofuran-3-yl)acetic acid (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (a few drops).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.5-2.0 equivalents) dropwise to the stirred solution. Vigorous gas evolution (HCl, CO, CO₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution or by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride).

-

Remove the solvent and excess oxalyl chloride under reduced pressure. It is crucial to use a trap to capture the corrosive and toxic byproducts. Co-evaporation with an inert solvent like toluene can help to remove the last traces of oxalyl chloride.

-

The resulting crude this compound is often used directly in the next step without further purification. If necessary, purification can be achieved by vacuum distillation, though care must be taken due to the compound's reactivity.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Acyl chlorides are highly reactive towards moisture. Performing the reaction under an inert atmosphere prevents hydrolysis of the starting material, product, and chlorinating agent.[5]

-

Oxalyl Chloride and DMF: The combination of oxalyl chloride and a catalytic amount of DMF forms the Vilsmeier reagent in situ, which is a highly effective acylating agent. This method is often preferred over thionyl chloride as the byproducts are all gaseous, simplifying workup.[4]

-

Excess Chlorinating Agent: Using a slight excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.

-

Removal of Excess Reagent: It is critical to remove all excess oxalyl chloride before proceeding to the next step, as it can react with nucleophiles and lead to unwanted side products.

Key Reactions of this compound

As a typical acyl chloride, this compound is a versatile electrophile that readily reacts with a variety of nucleophiles. These reactions are fundamental in the synthesis of more complex molecules.

Amide Formation

This compound reacts exothermically with primary and secondary amines to form the corresponding amides. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.[2]

General Reaction Scheme:

Caption: General scheme for the formation of amides from this compound.

Ester Formation

Reaction with alcohols or phenols yields the corresponding esters. These reactions are often carried out in the presence of a base to scavenge the HCl produced.[6]

General Reaction Scheme:

Caption: General scheme for the formation of esters from this compound.

Applications in Drug Development

The tetrahydrofuran motif is a key structural feature in several approved drugs, highlighting its importance in medicinal chemistry.[7] While direct synthetic routes employing this compound for specific commercial drugs are not extensively detailed in publicly available literature, its utility as a building block is evident in the synthesis of complex molecules, including potent HIV protease inhibitors like Darunavir.[8][9]

The bis-tetrahydrofuran (bis-THF) ligand in Darunavir is crucial for its high binding affinity to the HIV protease enzyme. The synthesis of this and related P2 ligands often involves multi-step sequences where a synthon equivalent to this compound could be a key intermediate for introducing the side chain.[1][10]

Safety and Handling

This compound is a reactive and hazardous chemical and must be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from its structural components: the acyl chloride group and the tetrahydrofuran ring. A safety data sheet for the unfunctionalized acetyl chloride provides a good reference for the potential hazards.

Primary Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[11]

-

Lachrymator: Vapors are irritating to the eyes and respiratory tract.[11]

-

Reacts Violently with Water: Hydrolyzes to form hydrochloric acid and (Tetrahydrofuran-3-yl)acetic acid.[5]

-

Flammable: The tetrahydrofuran moiety contributes to its flammability.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials such as bases, alcohols, and oxidizing agents. The container should be tightly sealed under an inert atmosphere.

-

Spill Response: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its ability to introduce the biologically relevant tetrahydrofuran moiety makes it a compound of interest for medicinal chemists. A thorough understanding of its synthesis, reactivity, and, most importantly, its hazardous nature is essential for its safe and effective use in the laboratory.

References

- Sigma-Aldrich. (2025, November 6).

- Patil, S. S., Dandale, A. S., & Khan, F. A. (2011). Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. International Journal of Organic Chemistry, 1(3), 125-131.

- Fisher Scientific. (2010, September 7).

- Moore, G. L., Stringham, R. W., Teager, D. S., & Yue, T.-Y. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98–106.

- Organic Syntheses. (n.d.). Procedure 2: N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide.

- Fisher Scientific. (n.d.). Amide Synthesis.

- bioRxiv. (n.d.). SYNTHETIC METHODS General methods.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.

- ChemicalBook. (n.d.). (S)-2-(tetrahydrofuran-3-yl)acetic acid CAS#: 146255-26-7.

- Lab Safety Supply. (n.d.).

- Royal Society of Chemistry. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(10), 8345-8351.

- Reddit. (2023, July 31). Acetyl Chloride Storage.

- Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).

- Ghosh, A. K., Brindisi, M., & Tang, J. (2014). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. ACS Medicinal Chemistry Letters, 5(10), 1073-1078.

- Organic Syntheses. (n.d.). Procedure 4.

- Synthesis of L. (n.d.).

- MedKoo Biosciences. (n.d.). Darunavir Synthetic Routes.

- Actylis. (2010, June 10). Acetyl chloride MSDS.

- ResearchGate. (n.d.).

- Google Patents. (n.d.). GB2213144A - Process for the production of acetyl chloride.

- ChemicalBook. (n.d.). Acetyl chloride | 75-36-5.

- Google Patents. (n.d.).

- NIST. (n.d.). Tetrahydrofuran - Mass Spectrum.

- Google Patents. (n.d.).

- PubMed. (2025, August 16). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.

- IISTE. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.

- CAMEO Chemicals. (n.d.). ACETYL CHLORIDE.

- Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions.

- Cheméo. (n.d.). Chemical Properties of Acetyl chloride (CAS 75-36-5).

- PubChem. (n.d.). (S)-2-(Tetrahydrofuran-3-YL)acetic acid.

- ACS Publications. (n.d.). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA.

- Klüdo. (2024, November 4). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA.

- Wikipedia. (n.d.). Acetyl chloride.

- Benchchem. (n.d.). Comparison of different synthetic routes to 2-(Tetrahydrofuran-2-yl)acetic acid.

- The Benicewicz Group. (n.d.).

- Organic Syntheses. (n.d.). l-MENTHOXYACETYL CHLORIDE.

- FooDB. (2010, April 8). Showing Compound 2-Acetyl-3-methylfuran (FDB013452).

- Gauth. (n.d.). Acetic acid reacts with thionyl chloride to form acetyl chloride, which species acts as nu [Chemistry].

- Filo. (2025, August 25). Reaction of Acetic Acid with Thionyl Chloride Write the chemic....

- ResearchGate. (2025, August 5). (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C.

- Reddit. (2024, May 23).

-

Royal Society of Chemistry. (n.d.). .

- MDPI. (n.d.). (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol.

Sources

- 1. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. biorxiv.org [biorxiv.org]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. fishersci.com [fishersci.com]

- 6. Acetyl chloride (CAS 75-36-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Acetyl chloride(75-36-5) 1H NMR [m.chemicalbook.com]

- 8. medkoo.com [medkoo.com]

- 9. researchgate.net [researchgate.net]

- 10. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

Methodological & Application

Optimization of Amide Bond Formation: Coupling Tetrahydrofuran-3-ylacetyl Chloride with Diverse Amines

Executive Summary

The coupling of Tetrahydrofuran-3-ylacetyl chloride (CAS: 125610-74-4) with amines is a pivotal transformation in medicinal chemistry, particularly for fragment-based drug discovery where the tetrahydrofuran (THF) ring serves as a critical pharmacophore for improving aqueous solubility and hydrogen-bond acceptance.

While acid chloride couplings are standard, the specific polarity and stereochemical considerations of the THF-3-yl moiety require tailored protocols to maximize yield and prevent product loss during workup. This guide provides two distinct, field-validated protocols: Method A (Anhydrous) for lipophilic amines and Method B (Schotten-Baumann) for polar/zwitterionic amines.

Chemical Context & Mechanistic Insight

The Substrate: this compound

Unlike simple alkyl acid chlorides, this substrate features an ether oxygen in the

-

Stability: Moderately sensitive to hydrolysis; releases HCl upon reaction with nucleophiles.

-

Stereochemistry: The C3 position of the THF ring is a chiral center. If using enantiopure starting material, basic conditions must be controlled to prevent racemization, although the exocyclic methylene spacer (

) significantly reduces acidity at the chiral center compared to

Reaction Mechanism

The reaction proceeds via a classic Nucleophilic Acyl Substitution pathway.[1] The base plays a dual role: it acts as a proton scavenger (neutralizing the HCl byproduct) and, in some cases (like pyridine), as a nucleophilic catalyst.

Figure 1: Mechanistic pathway for the coupling of acid chlorides with amines.

Decision Matrix: Selecting the Correct Protocol

The choice of solvent and base is dictated by the solubility of the amine coupling partner.

| Parameter | Protocol A: Anhydrous Conditions | Protocol B: Schotten-Baumann Conditions |

| Target Amine | Lipophilic amines (anilines, alkyl amines). | Amino acids, salts (HCl/TFA salts), highly polar amines. |

| Solvent System | DCM (Dichloromethane) or THF.[2] | Biphasic: DCM/Water or EtOAc/Water. |

| Base | TEA (Triethylamine) or DIPEA (Hünig's Base). | Inorganic: NaOH, K₂CO₃, or NaHCO₃. |

| Temperature | ||

| Key Advantage | High yield, anhydrous environment prevents hydrolysis. | Allows use of water-soluble amines; simple workup.[3] |

| Risk | HCl salt precipitation can stall stirring. | Hydrolysis of acid chloride if reaction is too slow. |

Protocol A: Anhydrous Coupling (Standard)

Best for: Commercial primary/secondary amines soluble in organic solvents.

Reagents & Stoichiometry[4]

-

Amine (1.0 equiv): Limiting reagent.

-

This compound (1.1 – 1.2 equiv): Slight excess to drive completion.

-

Base (DIPEA or TEA) (1.5 – 2.0 equiv): Scavenges HCl. Use 3.0 equiv if amine is a salt.

-

Solvent: Anhydrous DCM (0.1 – 0.2 M concentration).

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Solubilization: Dissolve the Amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM.

-

Cooling: Submerge the flask in an ice-water bath (

).-

Why? Acid chlorides are highly reactive. Cooling controls the exotherm and minimizes side reactions (e.g., ketene formation or impurity generation).

-

-

Addition: Add This compound (1.2 equiv) dropwise via syringe or addition funnel over 10–15 minutes.

-

Visual Check: Fuming may occur; the solution might darken slightly.

-

-

Reaction: Remove the ice bath after 30 minutes and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check by TLC or LC-MS. Look for the disappearance of the amine peak.

-

-

Workup (Critical for THF derivatives):

-

Quench with saturated

solution. -

Extract with DCM (

). -

Note: Due to the THF ring, the product may be slightly water-soluble. If the aqueous layer is cloudy, saturate it with NaCl (brine) and back-extract with Ethyl Acetate.

-

-

Purification: Dry organic layers over

, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Schotten-Baumann (Biphasic)

Best for: Amino acids, amine salts, or amines with poor solubility in DCM.

Reagents & Stoichiometry[4]

-

Amine/Amino Acid (1.0 equiv)

-

This compound (1.2 – 1.5 equiv)

-

Base: 10% NaOH or 1M

. -

Solvent: 1:1 mixture of DCM (or Diethyl Ether) and Water.

Step-by-Step Methodology

-

Aqueous Phase Preparation: Dissolve the Amine in the minimum amount of base solution (e.g., 10% NaOH). Ensure pH > 10.

-

Organic Phase Preparation: Dissolve This compound in DCM.

-

Biphasic Mixing: Cool the aqueous amine solution to

. Vigorously stir the solution. -

Addition: Slowly add the organic acid chloride solution to the rapidly stirring aqueous phase.

-

Why? Vigorous stirring creates an emulsion, maximizing the interfacial surface area for the reaction while the base in the water neutralizes the HCl immediately upon formation.

-

-

Reaction: Stir vigorously at

to RT for 4–12 hours.-

pH Maintenance: Periodically check pH. If it drops below 8, add more base to prevent the amine from becoming protonated (and thus unreactive).

-

-

Workup:

-

Separate phases.

-

Acidic Wash (Optional): If the product is neutral, wash the organic layer with 1N HCl to remove unreacted amine.

-

Basic Wash: Wash with 1N NaOH to remove unreacted acid (hydrolysis byproduct).

-

Dry over

and concentrate.

-

Troubleshooting & Optimization

Common Failure Modes

-

Hydrolysis: The acid chloride converts back to Tetrahydrofuran-3-ylacetic acid.

-

Solution: Ensure anhydrous solvents in Protocol A. In Protocol B, increase the excess of acid chloride (up to 1.5 equiv).

-

-

Low Yield (Polar Product): The product remains in the aqueous layer during workup.

-

Solution: The THF ring increases polarity. Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction if DCM fails. Saturate the aqueous phase with NaCl.

-

-

Sluggish Reaction: Sterically hindered amines.[]

-

Solution: Add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) (0.1 equiv) to Protocol A.

-

Workflow Visualization

Figure 2: Decision tree for selecting the optimal coupling protocol.

Safety Considerations

-

Acid Chlorides: Corrosive and lachrymators. Handle only in a fume hood.

-

Exotherm: The reaction with amines is exothermic.[] Always cool to

before addition. -

Pressure: If using Schotten-Baumann in a closed vessel, be aware of

evolution if Carbonate bases are used.

References

-

Schotten-Baumann Reaction Mechanism & Procedure. Chemistry Notes. (2023).[5][6] Available at: [Link]

-

Amide Synthesis via Acid Chlorides. Common Organic Chemistry.[2][7] Available at: [Link]

-

Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Available at: [Link][][8]

-

Amide Synthesis Protocols. Fisher Scientific. Available at: [Link]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[] Tetrahedron, 61(46), 10827-10852. (General reference for amide coupling principles).

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 3. Amide synthesis by acylation [organic-chemistry.org]

- 5. growingscience.com [growingscience.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Amide Synthesis [fishersci.co.uk]

Application Note: Tetrahydrofuran-3-ylacetyl Chloride as a Strategic Building Block in Modern Drug Discovery

Introduction: The Strategic Value of the Tetrahydrofuran Moiety

In the landscape of medicinal chemistry, the tetrahydrofuran (THF) ring system has emerged as a privileged structural motif.[1][2] This five-membered cyclic ether is not merely a solvent but a key functional group integrated into the architecture of numerous natural products and at least 13 FDA-approved pharmaceuticals, including the antihypertensive agent Terazosin and the HIV protease inhibitor Darunavir.[1][3] Its prevalence stems from the advantageous physicochemical properties it imparts to a molecule. The incorporation of a THF moiety can enhance aqueous solubility, improve metabolic stability, and introduce conformational rigidity, all of which are critical parameters in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.[4][5][6]

Tetrahydrofuran-3-ylacetyl chloride, a reactive derivative of Tetrahydrofuran-3-ylacetic acid, serves as an efficient and versatile building block for introducing this valuable scaffold. Its acyl chloride functionality provides a reactive handle for covalent modification of lead compounds, primarily through the formation of robust amide and ester linkages. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound, detailing its properties, core reactivity, and field-proven synthetic protocols.

Physicochemical Characteristics and Reactivity Profile

This compound is a bifunctional molecule featuring a stable, polar THF ring and a highly reactive acyl chloride group. Understanding its properties is crucial for its effective use.

| Property | Tetrahydrofuran-3-ylacetic acid (Precursor) | This compound |

| Molecular Formula | C₆H₁₀O₃ | C₆H₉ClO₂ |

| Molar Mass | 130.14 g/mol [7] | 148.59 g/mol [8] |

| Appearance | Solid or oil | Colorless to light yellow liquid (typical) |

| Key Reactivity | Carboxylic Acid | Highly electrophilic Acyl Chloride |

| Primary Use | Precursor for activation | Acylating agent for nucleophiles (amines, alcohols) |

Core Reactivity: The utility of this compound lies in the high electrophilicity of the carbonyl carbon.[9] This makes it an excellent acylating agent, readily reacting with nucleophiles such as primary and secondary amines, alcohols, and phenols.

Causality of Reactivity: The chlorine atom is an excellent leaving group, and its electron-withdrawing nature significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. Consequently, reactions are often rapid and exothermic. Due to its reactivity with water, which leads to hydrolysis back to the parent carboxylic acid, the compound must be handled under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[10][11]

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring, work-up, and purification, which are essential for ensuring the integrity of the final product.

Protocol 1: Synthesis of this compound

The most common laboratory-scale preparation involves the chlorination of the corresponding carboxylic acid.

Rationale: Reagents like oxalyl chloride or thionyl chloride are used to convert carboxylic acids to acyl chlorides.[12] A catalytic amount of N,N-Dimethylformamide (DMF) is often added when using oxalyl chloride; it reacts to form the Vilsmeier reagent, which is the active catalytic species in the reaction cycle.[13] This method is efficient and the byproducts (CO₂, CO, HCl, or SO₂, HCl) are gaseous, simplifying their removal.

Caption: General workflow for the synthesis and immediate use of this compound.

Step-by-Step Methodology:

-

Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve Tetrahydrofuran-3-ylacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add one drop of anhydrous DMF. Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise via a syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of gas (CO₂ and CO) should be observed.

-

Completion: The reaction is complete when gas evolution ceases. The resulting solution of this compound is typically not isolated.

-

Solvent Removal: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The crude acyl chloride is then re-dissolved in a suitable anhydrous solvent for immediate use in the subsequent coupling reaction.

Protocol 2: Amide Bond Formation

This is the most frequent application in medicinal chemistry for linking fragments.[14]

Rationale: The reaction of an acyl chloride with a primary or secondary amine is a classic method for amide synthesis. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid (HCl) byproduct.[10] Failure to scavenge the HCl would result in the formation of an ammonium salt with the starting amine, rendering it non-nucleophilic and halting the reaction. The reaction is initiated at 0 °C to control the initial exothermic release of heat.

Step-by-Step Methodology:

-

Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM or THF.

-

Acylation: Cool the amine solution to 0 °C. To this, add the freshly prepared solution of this compound (1.1 eq) dropwise over 10-15 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Ester Formation

This protocol is used to connect the building block to hydroxyl-containing molecules.

Rationale: Similar to amide formation, esterification with an acyl chloride requires a base to neutralize the HCl byproduct.[15] For less nucleophilic alcohols or phenols, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added in substoichiometric amounts to accelerate the reaction.[13] DMAP functions by forming a highly reactive N-acylpyridinium intermediate.

Step-by-Step Methodology:

-

Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the alcohol or phenol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq, if needed) in anhydrous DCM or THF.

-

Acylation: Cool the solution to 0 °C. Add the freshly prepared solution of this compound (1.1 eq) dropwise.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with alcohols are typically complete within 2-6 hours.

-

Work-up & Purification: Follow the same work-up and purification procedures as described for the amide bond formation (Protocol 2).

-

Characterization: Confirm the structure of the final ester product using appropriate spectroscopic methods (NMR, HRMS).

Strategic Applications in Drug Design

Incorporating the Tetrahydrofuran-3-ylacetyl moiety is a strategic decision aimed at optimizing the properties of a drug candidate.

Caption: Rationale for incorporating the THF moiety in drug design.

-

Improved Physicochemical Properties: The ether oxygen of the THF ring acts as a hydrogen bond acceptor, which can disrupt crystal lattice packing and improve interaction with water, thereby increasing aqueous solubility.[4][6] This is a common strategy to move away from highly lipophilic and poorly soluble ("brick dust") compounds. Furthermore, saturated aliphatic rings like THF are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to benzylic or other labile positions.[16]

-

Bioisosterism and Ligand Efficiency: The THF ring serves as an effective bioisostere for other cyclic systems. For instance, replacing a metabolically liable phenyl group or a highly lipophilic cyclohexyl group with a THF ring can improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound while maintaining or enhancing its binding affinity.[4][17] This was demonstrated in the development of HIV protease inhibitors, where bis-THF ligands proved to be highly potent.[17] The oxygen atom can form crucial hydrogen bonds within a target's binding site, an interaction not possible with its carbocyclic counterpart.[17]

-

Conformational Constraint: The defined five-membered ring structure reduces the number of freely rotatable bonds in a molecule. This pre-organization into a more rigid conformation can lead to a lower entropic penalty upon binding to a biological target, resulting in higher binding affinity and ligand efficiency.[5]

Table of Representative Applications:

| Drug/Compound Class | Therapeutic Area | Role of the Tetrahydrofuran Moiety | Reference |

| Darunavir | HIV/AIDS | The bis-THF moiety acts as a potent P2 ligand, forming critical hydrogen bonds with the protease backbone, which enhances binding affinity and helps overcome drug resistance. | [17] |

| Annonaceous Acetogenins | Natural Products (Anticancer) | The THF rings are integral to the core structure and are essential for their potent cytotoxic activity against tumor cells. | [18] |

| Marine Polyketides | Natural Products (Antimicrobial) | These complex molecules feature THF rings constructed through stereoselective cyclization events, contributing to their unique three-dimensional shape and biological function. | [19][20] |

| ATM Kinase Inhibitors | Oncology | A THP (tetrahydropyran, a related six-membered ring) amine fragment was used to improve potency, selectivity, and oral bioavailability, demonstrating the utility of cyclic ethers in kinase inhibitor design. | [4] |

Conclusion

This compound is more than a simple reagent; it is a strategic building block that empowers medicinal chemists to rationally design and synthesize molecules with improved drug-like properties. Its straightforward reactivity, combined with the profound impact of the THF moiety on solubility, metabolic stability, and target engagement, makes it an invaluable tool in the iterative process of lead optimization. By following the robust protocols and understanding the underlying strategic principles outlined in this guide, researchers can effectively leverage this building block to accelerate the discovery of novel therapeutics.

References

- Vertex AI Search. (n.d.). Tetrahydrofuran (THF) – Pharma and Industry Applications.

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. Retrieved February 15, 2026, from [Link]

-

Freeman, R. A., & Stup, T. L. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 4(13), 1685–1712. Retrieved February 15, 2026, from [Link]

- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.

-

Fernández, L., Reyes, F., & Rodríguez, J. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(2), 120. Retrieved February 15, 2026, from [Link]

- China Amines. (n.d.). Tetrahydrofuran (THF): Properties, Uses & Safety in Chemicals.

-

Fernández, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. MDPI. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Tetrahydrofuran. Retrieved February 15, 2026, from [Link]

- Ying, B. (2025). Tetrahydrofuran (THF): Applications, Properties and Market Outlook.

-

ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved February 15, 2026, from [Link]

-

VM Minerals. (n.d.). Tetrahydrofuran (THF) by VM Minerals: Properties, Applications, and Safety. Retrieved February 15, 2026, from [Link]

-

Yadav, J. S., et al. (2005). The Reaction of Tetrahydrofuran and 2,5-Dimethyltetrahydrofuran with Acyl Halides. ResearchGate. Retrieved February 15, 2026, from [Link]

-

An, G., et al. (n.d.). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. Retrieved February 15, 2026, from [Link]

-

bioRxiv. (n.d.). SYNTHETIC METHODS General methods. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). (S)-2-(Tetrahydrofuran-3-YL)acetic acid. Retrieved February 15, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of adamant-1-yl acetyl chloride. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved February 15, 2026, from [Link]

-

Saikia, P., & Laskar, D. D. (2011). Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. International Journal of Organic Chemistry, 1(3), 103-107. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. Retrieved February 15, 2026, from [Link]

-

Ciappa, A., et al. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Synthesis, 3(1), 17-43. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). Tetrahydrofuran. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Biotransformation of THF. Retrieved February 15, 2026, from [Link]

-

East Chemical. (n.d.). Supply Tetrahydrofuran (THF) Wholesale Factory. Retrieved February 15, 2026, from [Link]

-

Accio. (2025). Tetrahydrofuran THF Supplier | Verified Industrial Chemical Sources. Retrieved February 15, 2026, from [Link]

-

go4WorldBusiness. (n.d.). Tetrahydrofuran Wholesale Suppliers, Manufacturers & Distributors. Retrieved February 15, 2026, from [Link]

-

IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved February 15, 2026, from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved February 15, 2026, from [Link]

-

Oreate AI Blog. (2025). The Role of THF in Chemical Reactions: A Closer Look. Retrieved February 15, 2026, from [Link]

-

Yanshuo chemical. (n.d.). Tetrahydrofuran (THF). Retrieved February 15, 2026, from [Link]

-

Chemguide. (n.d.). Making esters. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved February 15, 2026, from [Link]

-

Reddit. (2024). Is THF good for esterification?. Retrieved February 15, 2026, from [Link]

-

Kumar, A., & Ghorai, P. K. (2014). Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase. Journal of Molecular Modeling, 20(7), 2315. Retrieved February 15, 2026, from [Link]

-

Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved February 15, 2026, from [Link]

-

Fernández, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 15, 2026, from [Link]

-

AIR Unimi. (n.d.). Amide bond formation strategies: latest advances on a dateless transformation. Retrieved February 15, 2026, from [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. (R)-2-(Tetrahydrofuran-3-YL)acetic acid | 146255-25-6 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. (S)-2-(Tetrahydrofuran-3-YL)acetic acid | C6H10O3 | CID 14962793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(tetrahydrofuran-2-yl)acetyl chloride 95% | CAS: 2434-01-7 | AChemBlock [achemblock.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. jcsp.org.pk [jcsp.org.pk]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 14. growingscience.com [growingscience.com]

- 15. iiste.org [iiste.org]

- 16. researchgate.net [researchgate.net]

- 17. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Tetrahydrofuran Motif in Polyketide Marine Drugs [mdpi.com]

- 20. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Tetrahydrofuran-3-ylacetic acid derivatives via acid chloride

Application Note & Protocol

Topic: A Robust, Scalable Synthesis of Tetrahydrofuran-3-ylacetic Acid Derivatives via the Acid Chloride Pathway

Abstract: The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its influence on molecular conformation, polarity, and pharmacokinetic properties makes it a valuable building block in drug discovery.[1][3][4][5] This application note provides a comprehensive, field-proven guide for the synthesis of diverse Tetrahydrofuran-3-ylacetic acid derivatives. We detail a two-step protocol that proceeds through a highly reactive Tetrahydrofuran-3-ylacetyl chloride intermediate. This method is notable for its efficiency, scalability, and adaptability, allowing researchers to readily access a library of esters, amides, and other derivatives for screening and development programs.

Scientific Rationale & Mechanistic Insight

The Strategic Importance of the Acid Chloride Intermediate

The conversion of a carboxylic acid to an acid chloride is a classic and powerful transformation in organic synthesis. Acid chlorides are among the most reactive carboxylic acid derivatives, making them superb acylating agents.[6][7] This heightened reactivity stems from the potent electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This polarization renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[8][9]

The general mechanism for the reaction of an acid chloride with a nucleophile (Nu-H) is a nucleophilic acyl substitution . This is a two-stage addition-elimination process:

-

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[6][9]

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A subsequent deprotonation step, often facilitated by a mild base, yields the final product and neutralizes the generated HCl.[8][10]

Selecting the Optimal Chlorinating Agent

Several reagents can convert carboxylic acids to acid chlorides. For this protocol, we prioritize Oxalyl Chloride ((COCl)₂) with a catalytic amount of N,N-Dimethylformamide (DMF) .

-

Oxalyl Chloride ((COCl)₂): This reagent offers mild reaction conditions (typically room temperature) and produces only gaseous byproducts (CO, CO₂, HCl), which are easily removed, simplifying purification.[11]

-

Thionyl Chloride (SOCl₂): A common alternative, thionyl chloride is effective but often requires heating, and its byproducts (SO₂ and HCl) can sometimes lead to side reactions with sensitive substrates.[11]

-

Catalytic DMF: DMF reacts with oxalyl chloride to form the Vilsmeier reagent in situ, which is the active electrophilic species that initiates the conversion of the carboxylic acid.[12]

Visualization of Key Processes

General Synthetic Workflow

The following diagram outlines the two-stage process for converting the parent carboxylic acid into a desired derivative, such as an ester or amide.

Caption: High-level workflow for derivative synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

This diagram details the core mechanism for the formation of an ester from the acid chloride intermediate.

Caption: The addition-elimination mechanism pathway.

Experimental Protocols & Data

Safety Precautions: A Mandate for Trustworthiness

-

Acid Chlorides & Reagents: Acid chlorides, oxalyl chloride, and thionyl chloride are corrosive and highly reactive with water.[13][14] All manipulations must be performed in a certified chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[16][17]

-

Atmosphere: All glassware must be oven- or flame-dried, and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the acid chloride.[6][9]

-

Quenching: Any residual acid chloride must be quenched carefully by slow addition to a stirred solution of isopropanol or methanol.[13]

Protocol Part A: Synthesis of this compound

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Tetrahydrofuran-3-ylacetic acid (1.0 eq).

-

Solvent: Add anhydrous Dichloromethane (DCM), approximately 0.2 M concentration relative to the starting acid.

-

Catalyst: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops via syringe).

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2 eq) dropwise via syringe over 15 minutes. Vigorous gas evolution (CO, CO₂) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitoring: The reaction can be monitored by taking a small, quenched aliquot and analyzing by TLC or ¹H NMR to confirm the disappearance of the starting carboxylic acid.

-

Completion: Once the reaction is complete, the resulting solution of this compound in DCM is typically not isolated but used directly in the next step. The volatile solvent and excess reagent can be removed in vacuo if a purer intermediate is required, but this must be done with extreme care.

Protocol Part B: Synthesis of Benzyl 2-(tetrahydrofuran-3-yl)acetate (Representative Ester)

-

Setup: In a separate flame-dried 250 mL round-bottom flask under nitrogen, dissolve benzyl alcohol (1.1 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM.

-

Addition: Cool this solution to 0 °C in an ice bath.

-

Reaction: Slowly add the solution of this compound (prepared in Part A) to the stirred solution of the alcohol and base via cannula or dropping funnel over 30 minutes.

-

Completion: After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the acid chloride.

-

Work-up:

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Data & Characterization

The protocol's success relies on empirical validation. The identity and purity of the final product must be confirmed using standard analytical techniques.

-

¹H and ¹³C NMR: Confirms the chemical structure and assesses purity.

-

FT-IR Spectroscopy: Will show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the ester at ~1735 cm⁻¹.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized derivative.

Table 1: Representative Reagent Stoichiometry and Parameters

| Parameter | Part A: Acid Chloride Formation | Part B: Ester Synthesis |

|---|---|---|

| Key Reagent | Oxalyl Chloride | Benzyl Alcohol |

| Equivalents | 1.2 eq | 1.1 eq |

| Base | N/A | Triethylamine (1.5 eq) |

| Solvent | Anhydrous DCM | Anhydrous DCM |

| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |

| Reaction Time | ~2 hours | ~3-4 hours |

| Typical Yield | (Used in situ) | 85-95% (after chromatography) |

Expertise & Troubleshooting

-

Issue: Low or No Conversion to Acid Chloride.

-

Cause: Presence of moisture. Water will rapidly hydrolyze the acid chloride back to the carboxylic acid.[6]

-